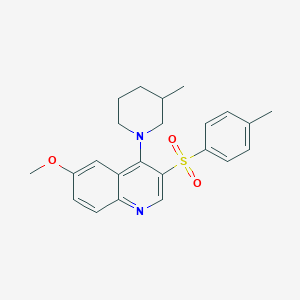

6-methoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Description

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a synthetic quinoline derivative characterized by three key substituents:

- 6-Methoxy group: Enhances electron-donating properties and may influence antimetastatic activity .

- 3-(4-Methylbenzenesulfonyl) group: A sulfonyl moiety that improves metabolic stability and binding affinity to biological targets.

- 4-(3-Methylpiperidin-1-yl) group: A nitrogen-containing heterocycle that modulates solubility and receptor interactions.

Properties

IUPAC Name |

6-methoxy-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-16-6-9-19(10-7-16)29(26,27)22-14-24-21-11-8-18(28-3)13-20(21)23(22)25-12-4-5-17(2)15-25/h6-11,13-14,17H,4-5,12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURXHQCKGIOXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy group through methylation reactions. The sulfonyl group is introduced via sulfonation reactions, and the piperidinyl group is added through nucleophilic substitution reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a quinoline derivative with a hydroxyl group, while reduction of the sulfonyl group may produce a sulfide derivative.

Scientific Research Applications

6-methoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a therapeutic drug.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinoline Derivatives

Substituent Effects on Bioactivity

- 6-Methoxy Group: Critical for antimetastatic activity, as shown in (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline, which inhibits cell migration despite weak cytotoxicity .

- Sulfonyl Modifications: 4-Methylbenzenesulfonyl (target compound): Balances hydrophobicity and metabolic stability. 4-Ethylbenzenesulfonyl (BB90881): Slightly increases lipophilicity but may reduce target specificity .

- Heterocyclic Moieties :

Biological Activity

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline (CAS Number: 866895-05-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a quinoline backbone substituted with a methoxy group, a sulfonyl group, and a piperidine moiety, contributing to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve the disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Antiproliferative Effects

In antiproliferative assays, this compound has demonstrated promising results against cancer cell lines. The compound may act by inhibiting specific enzymes or receptors involved in cell proliferation, leading to reduced viability of cancer cells. Notably, preliminary data suggest it may interact with metabolic pathways critical for tumor growth.

The biological activity of this compound is hypothesized to stem from its ability to bind selectively to certain biological targets. Interaction studies indicate that it may exhibit binding affinity towards enzymes involved in metabolic processes. This selectivity could lead to significant biological effects and therapeutic applications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Key Differences | Potential Impact |

|---|---|---|

| 6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline | Lacks the methoxy group | May exhibit different biological activity due to missing functionality |

| 3-(4-Methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline | Lacks the methoxy group | Altered reactivity and solubility compared to the target compound |

| 6-Methoxy-4-(3-methylpiperidin-1-yl)quinoline | Lacks the sulfonyl group | Different stability and solubility properties |

This table highlights how variations in chemical structure can influence biological activity, underscoring the importance of specific functional groups in determining therapeutic potential.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting enhanced potency.

- Cancer Cell Line Testing : In vitro assays using human cancer cell lines (e.g., MCF7 and HL60) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers, corroborating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.